molecular formula C12H4Cl6O B12668986 2,2',3,3',5,6-Hexachlorodiphenyl ether CAS No. 727738-90-1

2,2',3,3',5,6-Hexachlorodiphenyl ether

Cat. No.: B12668986
CAS No.: 727738-90-1
M. Wt: 376.9 g/mol
InChI Key: ZVPXTJYWPPQWHQ-UHFFFAOYSA-N
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Description

2,2',3,3',5,6-Hexachlorodiphenyl ether is a chlorinated aromatic compound of significant interest in environmental chemistry and toxicology research. Its primary research value lies in its utility as a model compound for investigating the environmental fate and metabolic pathways of persistent organic pollutants. Studies on structurally similar hexachlorobiphenyls have shown that such compounds can be metabolized by cytochrome P450 enzymes into hydroxylated metabolites, which may themselves exhibit biological activity and contribute to overall toxicity . Researchers utilize this congener to explore the formation and behavior of sulfonated metabolites, a newly discovered class of pollutants observed in environmental samples like soil and wildlife serum, which demonstrate high mobility in aquatic systems . Furthermore, research into non-dioxin-like polychlorinated biphenyls, which share structural features with chlorinated diphenyl ethers, has linked them to disruptions in vital neurochemical pathways, including dopaminergic and GABAergic signaling, which can lead to sensory and motor deficits in vertebrate models . The specific chlorine substitution pattern of this compound makes it a relevant subject for probing the mechanisms of bioaccumulation, metabolic activation, and the potential for these compounds to cause adverse outcomes through the disruption of cellular calcium homeostasis . This product is intended for research purposes only in these and related areas of scientific inquiry.

Properties

CAS No.

727738-90-1

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,4,5-tetrachloro-3-(2,3-dichlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-5-2-1-3-8(9(5)16)19-12-10(17)6(14)4-7(15)11(12)18/h1-4H

InChI Key

ZVPXTJYWPPQWHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,2’,3,3’,5,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve the desired level of chlorination . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

2,2’,3,3’,5,6-Hexachlorodiphenyl ether undergoes various chemical reactions, including:

Scientific Research Applications

2,2’,3,3’,5,6-Hexachlorodiphenyl ether has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.

    Biology: Research on its biological effects helps in understanding the impact of chlorinated compounds on living organisms.

    Medicine: Studies on its potential toxicological effects contribute to the development of safety guidelines for exposure.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,5,6-Hexachlorodiphenyl ether involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects. Molecular targets include various enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Chlorine position significantly affects melting points and volatility. For example, PCDE-140 (2,2',3,4,4',6'-hexachloro) has a higher melting point (120–122°C) compared to isomers with meta/para substitutions .

Comparison with Lower Chlorinated Congeners (Pentachlorodiphenyl Ethers)

Example Compound : 2,2',4,4',5-Pentachlorodiphenyl ether (PCDE-99, CAS: 60123-65-1)

  • Toxicity: In rats, PCDE-99 increased hepatic aminopyrine demethylase activity at 500 ppm but caused milder histological changes compared to hexachloro isomers .
  • Environmental Fate : Lower chlorination reduces persistence; PCDE-99 has a higher biotransformation rate than hexachloro derivatives due to reduced steric hindrance .

Comparison with Higher Chlorinated Congeners (Heptachlorodiphenyl Ethers)

Example Compound : 2,2',3,4,4',6,6'-Heptachlorodiphenyl ether (HPCDE, CAS: 727738-97-8)

  • Physicochemical Properties : Higher chlorination increases molar mass (410.33 g/mol) and logP (~7.5), enhancing lipophilicity and bioaccumulation .

Research Findings on Biotransformation and Toxicity

Biodegradation and Structural Sensitivity

  • Minor structural changes drastically alter biotransformation rates. For example, replacing a chlorine with a hydroxyl group in pentachlorobenzene increased biodegradation by 5-fold .
  • Hexachlorodiphenyl ethers exhibit slower degradation than lower chlorinated PCDEs due to increased steric hindrance and electronic effects .

Toxicological Profiles

Compound Key Toxic Effects (500 ppm in rats) NOEL (No-Observed-Effect Level)
2,2',3,3',5,6-Hexachloro Adaptive liver changes (hepatocyte hypertrophy), moderate enzyme induction 5–50 ppm
2,2',4,4',5,5'-Hexachloro Significant induction of ethoxyresorufin de-ethylase (EROD) activity 5–50 ppm
Heptachloro (HPCDE) Lymphocyte reduction, thymic atrophy, bone marrow suppression <5 ppm

Mechanistic Insights :

  • Hexachloro isomers activate cytochrome P450 enzymes (e.g., CYP1A1/2), while heptachloro derivatives show stronger immunosuppression .

Environmental Fate and Henry’s Law Constants

  • Volatility : Henry’s Law constants for hexachloro isomers range from 1.0×10⁻² to 6.2×10⁻² mol·m⁻³·Pa⁻¹, indicating moderate volatility and partitioning into aquatic systems .
  • Persistence : PCDEs are classified as POPs, with environmental half-lives exceeding years in sediments and biota .

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